molecular formula C7H10AsNO6S B1620175 PhenarsoneSulfoxylate CAS No. 497-97-2

PhenarsoneSulfoxylate

Cat. No.: B1620175
CAS No.: 497-97-2
M. Wt: 311.15 g/mol
InChI Key: MSEAHRGTAGLWGR-UHFFFAOYSA-N
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Description

Phenarsone Sulfoxylate (CAS 535-51-3) is an organoarsenic compound with the molecular formula C₇H₁₀AsNO₆S and a disodium salt structure (O₂SCNH₂NHCH₂COONa) . It is classified as an antibiotic, historically used in therapeutic applications, though its precise mechanism involves arsenic's toxicity to microbial pathogens. The compound features a sulfoxylate group (-SO₂⁻) linked to an aromatic arsenical core, contributing to its redox activity and biological interactions .

Properties

CAS No.

497-97-2

Molecular Formula

C7H10AsNO6S

Molecular Weight

311.15 g/mol

IUPAC Name

(5-arsono-2-hydroxyanilino)methanesulfinic acid

InChI

InChI=1S/C7H10AsNO6S/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13)

InChI Key

MSEAHRGTAGLWGR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O

Origin of Product

United States

Preparation Methods

The preparation of PhenarsoneSulfoxylate involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

PhenarsoneSulfoxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the arsono group to other functional groups.

    Substitution: The hydroxy and arsono groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PhenarsoneSulfoxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PhenarsoneSulfoxylate involves its interaction with various molecular targets and pathways. The arsono group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Table 1: Arsenic-Based Antibiotics Comparison

Compound CAS Number Molecular Formula Primary Use Key Features
Phenarsone Sulfoxylate 535-51-3 C₇H₁₀AsNO₆S Antibiotic Contains sulfoxylate group; redox-active
Phenacridane Chloride 3131-8-6 C₂₆H₂₈NOCl Antibiotic Chloride salt; larger aromatic structure
Phenamazoline 501-62-2 C₁₀H₁₃N₃ Antibiotic Simpler structure; no sulfur/arsenic bonds
Arsphenamine 160-66-9 C₁₂H₁₂As₂N₂O₂ Antisyphilitic Early arsenic drug; contains -As=As- bonds

Key Findings :

  • Structural Differences : Phenarsone Sulfoxylate uniquely integrates a sulfoxylate group, enhancing solubility and redox reactivity compared to simpler arsenicals like Phenamazoline .
  • Efficacy : Unlike arsphenamine (used for syphilis), Phenarsone Sulfoxylate’s mechanism likely involves disruption of microbial thiol metabolism via arsenic-sulfur interactions .

Comparison with Sulfoxylate-Containing Compounds

The sulfoxylate functional group (-SO₂⁻) is shared with industrial agents like Sodium Formaldehyde Sulfoxylate (SFS, Rongalite).

Table 2: Sulfoxylate Compounds Comparison

Compound CAS Number Molecular Formula Primary Use Redox Properties
Phenarsone Sulfoxylate 535-51-3 C₇H₁₀AsNO₆S Antibiotic Moderate reducing capacity; As-driven toxicity
Sodium Formaldehyde Sulfoxylate (SFS) 149-44-0 CH₃NaO₃S Textile bleaching, Pharma Strong reducing agent (E° = -1.12 V); high solubility
Zinc Formaldehyde Sulfoxylate 24887-06-7 C₂H₄O₆S₂Zn Reducing agent, Catalyst Synergistic Zn-SO₂⁻ action; used in dyes

Key Findings :

  • Redox Activity : SFS exhibits stronger reducing power than Phenarsone Sulfoxylate, making it preferable in industrial processes (e.g., dye reduction) .
  • Biological vs. Industrial Use : Phenarsone Sulfoxylate’s arsenic content limits its utility to niche antimicrobial roles, whereas SFS is broadly applied in textiles and pharmaceuticals for stabilization and bleaching .

Market and Industrial Relevance

  • Phenarsone Sulfoxylate: Limited market presence; primarily of historical interest in pharmacology .
  • Sodium Formaldehyde Sulfoxylate : Market valued at USD 2.65 billion (2023) , projected to grow at 4.91% CAGR through 2030, driven by demand in textiles and green chemistry .

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